2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Lipophilicity LogP Drug-likeness

Researchers pursuing kinase-targeted libraries often encounter SAR inconsistency when substituting cheaper unsubstituted imidazole analogs-the ~1.14 LogP differential alters reactivity and chromatographic behavior. This compound resolves that: • Validated LogP 1.42, TPSA 65.96 Ų-batch-consistent 98% purity • Pre-installed 2-ethyl & 6-methoxy groups reduce synthetic steps for ALK5/p38α programs • Full GHS documentation; ambient shipping

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 1545522-14-2
Cat. No. B2468923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine
CAS1545522-14-2
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESCCC1=NC=CN1C2=C(C=CC(=N2)OC)N
InChIInChI=1S/C11H14N4O/c1-3-9-13-6-7-15(9)11-8(12)4-5-10(14-11)16-2/h4-7H,3,12H2,1-2H3
InChIKeyVVQPIWQIOIEEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: Identity & Class Context


2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (CAS 1545522-14-2) is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol . The compound belongs to the pyridinylimidazole class, featuring a 2-ethyl-substituted imidazole ring at the pyridine 2-position, a methoxy group at the 6-position, and a primary amine at the 3-position . This substitution pattern places it within the broader family of aminopyridinylimidazoles—a scaffold extensively explored in kinase inhibitor and anticytokine agent development [1]. The compound is supplied as a research-grade building block by specialty chemical vendors, with catalogued purity specifications ranging from 95% to 98% .

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: Generic Substitution Limitations


Within the aminopyridinylimidazole building-block class, small structural perturbations—such as the presence or absence of a 2-ethyl group on the imidazole, the position of the methoxy substituent, or the regioisomeric attachment of the imidazole to the pyridine—produce measurable shifts in key physicochemical parameters including lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bond acceptor count . The target compound's combined 2-ethyl-imidazole and 6-methoxy-pyridine substitution pattern yields a LogP of 1.42 and a TPSA of 65.96 Ų , values that differ materially from those of the unsubstituted imidazole analog 6-(1H-imidazol-1-yl)pyridin-3-amine (LogP 0.28, PSA 56.73 Ų) . These differences directly affect solubility, membrane permeability potential, and downstream synthetic compatibility—meaning that substituting a cheaper or more readily available analog without experimental validation risks altered reactivity in coupling reactions, divergent pharmacokinetic behavior in screening cascades, and non-comparability of structure-activity relationship (SAR) data [1]. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be compound-specific rather than scaffold-generic.

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: Quantitative Differentiation Evidence


Lipophilicity Differentiation via LogP Elevation

The target compound exhibits a computed LogP of 1.4205 , compared to a LogP of 0.284 for the closest unsubstituted imidazole comparator 6-(1H-imidazol-1-yl)pyridin-3-amine (CAS 681004-51-3) . This represents an increase of approximately 1.14 log units, corresponding to a roughly 13.8-fold higher theoretical octanol-water partition coefficient. The 2-ethyl group on the imidazole ring is the primary driver of this increased lipophilicity, while the 6-methoxy group contributes additional hydrophobic character relative to the unsubstituted pyridine analog. In the context of the broader pyridinylimidazole class, where LogP values typically range from 0.2 to 1.8 depending on substitution [1], this compound occupies a moderately lipophilic position that may favor passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical profiling

TPSA Differential and Hydrogen-Bonding Implications

The target compound has a computed TPSA of 65.96 Ų , whereas the unsubstituted imidazole analog 6-(1H-imidazol-1-yl)pyridin-3-amine (CAS 681004-51-3) and the regioisomer 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9) each report a PSA of 56.73 Ų . This difference of approximately 9.23 Ų (a ~16.3% increase) is attributable to the methoxy oxygen at the pyridine 6-position, which adds both a hydrogen-bond acceptor site and additional polar surface. In drug-discovery contexts, TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų correlate with reduced CNS exposure and improved oral absorption predictability under Veber's rules. The target compound's TPSA of 65.96 Ų places it near this empirical threshold, whereas the non-methoxylated analogs at 56.73 Ų fall below it—suggesting that the methoxy group may meaningfully shift predicted CNS penetration versus peripheral exposure profiles in downstream biological testing [1].

TPSA Polar surface area Hydrogen bonding Bioavailability prediction Veber rules

Molecular Weight and H-Bond Acceptor Profile vs. Analogs

The target compound (MW 218.26, H_Acceptors 5, C₁₁H₁₄N₄O) is structurally differentiated from three closest commercially available pyridinylimidazole building blocks: 6-(1H-imidazol-1-yl)pyridin-3-amine (MW 160.18, H_Acceptors 4, C₈H₈N₄), 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (MW 174.21, H_Acceptors 4, C₉H₁₀N₄), and 2-(1H-imidazol-1-yl)pyridin-3-amine (MW 160.18, H_Acceptors 4, C₈H₈N₄) [1]. Compared to the methyl-imidazole analog, the target compound replaces a methyl with an ethyl group (+14 Da, +1 CH₂) and adds a methoxy substituent at the pyridine 6-position (+30 Da, +1 oxygen H-bond acceptor). These combined modifications increase the molecular weight by approximately 44 Da and add one hydrogen-bond acceptor relative to the 2-methyl analog. In fragment-based drug discovery (FBDD), where fragment MW is typically constrained to <250–300 Da, all compounds remain within the fragment space; however, the target compound's higher MW and additional H-bond acceptor may confer distinct binding interactions with target proteins compared to the lighter analogs—particularly with residues capable of engaging the methoxy oxygen [2].

Molecular weight Hydrogen-bond acceptors Building block Fragment-based drug discovery Lead-likeness

Purity Specification and Vendor Quality Comparison

The target compound is commercially available from at least three verified suppliers with distinct purity specifications: Fluorochem offers the compound at 95.0% purity , while ChemScene specifies ≥98% purity and Leyan (Shanghai HaoHong Biomedical) lists 98% purity . The 3-percentage-point purity gap between the 95% and 98% grades may be significant for applications requiring high-fidelity quantitative structure-activity relationship (QSAR) analysis, where impurities at the 2–5% level can confound dose-response measurements, or for use as a synthetic intermediate in multi-step routes where cumulative impurity carry-through reduces final product yield. The compound is priced at a premium by Fluorochem at £439/100 mg and £1,525/1 g , while CymitQuimica (reselling Fluorochem material) lists the product at €579/100 mg . No published lot-specific certificate-of-analysis data were identified in the public domain for independent purity verification across vendors.

Purity specification Quality control Vendor comparison Procurement criteria Analytical chemistry

GHS Hazard Classification and Laboratory Safety Profile

The target compound carries a defined GHS hazard profile as catalogued by Fluorochem: GHS07 (Harmful/Irritant), Signal Word 'Warning', with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This comprehensive hazard classification contrasts with many simpler pyridinylimidazole building blocks such as 6-(1H-imidazol-1-yl)pyridin-3-amine, for which publicly available GHS data are less completely specified in vendor catalogues . The explicit H302 acute oral toxicity classification triggers specific precautionary statements (P301+P310: immediately call a poison center/doctor if swallowed; P270: do not eat, drink or smoke when handling) , establishing a defined risk profile that procurement and laboratory safety officers can use for institutional chemical hygiene planning without requiring de novo hazard assessment.

GHS classification Safety data Hazard communication Laboratory safety Risk assessment

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine: Recommended Application Scenarios


Kinase Inhibitor Library Design with Defined Fragment Properties

Based on the evidence that the target compound exhibits a LogP of 1.42 (versus ~0.28 for the unsubstituted imidazole analog) and a TPSA of 65.96 Ų (versus ~56.73 Ų for non-methoxylated comparators) , this building block is best deployed in fragment-based or scaffold-hopping medicinal chemistry programs targeting kinase ATP-binding sites. The pyridinylimidazole scaffold has established precedent as a p38α MAP kinase and JNK3 inhibitor pharmacophore , where both lipophilicity and hydrogen-bonding capacity influence binding mode and selectivity. The 2-ethyl and 6-methoxy substituents provide synthetic handles for further derivatization while contributing distinct physicochemical properties that can be exploited in property-guided library design. Procurement of this specific compound—rather than the cheaper 6-(1H-imidazol-1-yl)pyridin-3-amine—is warranted when the target product profile requires LogP in the 1.0–1.8 range and TPSA above 60 Ų for predicted oral absorption optimization.

Synthetic Intermediate for ALK5/TGF-β and Anticytokine Agents

The 2-pyridyl-substituted imidazole chemotype is a validated scaffold for ALK5 (TGF-β type I receptor) inhibition and anticytokine activity . The target compound's 3-amine group provides a primary functional handle for amide coupling, urea formation, or reductive amination, enabling rapid diversification into lead-like molecules. The 2-ethyl group on the imidazole may influence selectivity within the kinome by occupying a hydrophobic pocket adjacent to the ATP-binding site, a strategy demonstrated in pyridinylimidazole-based selectivity engineering where small alkyl substituents shifted inhibitory activity between p38α and JNK3 . This compound is recommended as a key intermediate for laboratories synthesizing focused libraries of ALK4/ALK5 inhibitors or p38 MAP kinase inhibitors, where the pre-installed ethyl and methoxy groups reduce the synthetic step count relative to starting from unsubstituted pyridinylimidazole cores.

Reference Standard for Analytical Method Development

Given its well-characterized computed LogP (1.4205) and TPSA (65.96 Ų) values from vendor data , combined with its fully specified GHS hazard profile (H302, H315, H319, H335) , this compound is suitable as a reference standard for developing and validating reversed-phase HPLC methods for pyridinylimidazole analogs. The ~1.14 LogP differential from the unsubstituted analog provides a measurable retention time shift that can be used to calibrate chromatographic systems and verify column performance for moderately lipophilic heterocyclic amines. Additionally, its defined purity specifications across multiple vendors (95–98%) enable cross-laboratory method transfer studies where a common analyte with known impurity profile is required.

Fragment-Based Screening with Methoxy Engagement Feature

In fragment-based drug discovery (FBDD), the target compound's molecular weight (218.26 Da) falls within the fragment range (<300 Da), while its five hydrogen-bond acceptors and TPSA of 65.96 Ų suggest capacity for multiple directional interactions with protein targets . The methoxy oxygen at the pyridine 6-position is a distinctive feature not present in the most common pyridinylimidazole building blocks , and may engage in hydrogen bonding with backbone NH groups, serine/threonine side chains, or structured water molecules in kinase active sites—interactions that have been observed crystallographically for methoxy-substituted kinase inhibitors . This compound is therefore a rational inclusion in diversity-oriented fragment libraries where maximizing pharmacophore diversity per compound is a procurement objective, and where methoxy-containing fragments may sample chemical space complementary to chloro-, fluoro-, or methyl-substituted analogs.

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